4-methyl-N-(3-methyl-1-(1H-1,2,4-triazol-1-yl)butan-2-yl)thiophene-2-carboxamide
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Overview
Description
4-methyl-N-(3-methyl-1-(1H-1,2,4-triazol-1-yl)butan-2-yl)thiophene-2-carboxamide is a useful research compound. Its molecular formula is C13H18N4OS and its molecular weight is 278.37. The purity is usually 95%.
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Scientific Research Applications
Heterocyclic Synthesis
Thiophene derivatives, including compounds structurally similar to 4-methyl-N-(3-methyl-1-(1H-1,2,4-triazol-1-yl)butan-2-yl)thiophene-2-carboxamide, are frequently used in the synthesis of heterocyclic compounds. For instance, Mohareb et al. (2004) explored the reactivity of benzo[b]thiophen-2-yl-hydrazonoesters in yielding various pyrazole, isoxazole, pyrimidine, triazine, pyrazolopyridine, and pyrazolopyrimidine derivatives (Mohareb, Sherif, Gaber, Ghabrial, & Aziz, 2004).
Photostabilization of Polymers
Thiophene compounds have been utilized in the photostabilization of polymers. Balakit et al. (2015) synthesized new thiophene derivatives and demonstrated their effectiveness in reducing the photodegradation of poly(vinyl chloride) (PVC) films (Balakit, Ahmed, El‐Hiti, Smith, & Yousif, 2015).
Antitumor Applications
In the field of oncology, thiophene derivatives have shown potential as antitumor agents. Stevens et al. (1984) discussed the synthesis and chemistry of imidazotetrazines, a class of compounds structurally related to thiophenes, which exhibited curative activity against certain types of leukemia (Stevens, Hickman, Stone, Gibson, Baig, Lunt, & Newton, 1984).
Corrosion Inhibition
Thiophene derivatives have also been investigated for their corrosion inhibition properties. Murmu et al. (2020) synthesized azomethine functionalized triazole derivatives, including thiophene derivatives, and demonstrated their excellent corrosion inhibiting efficacy for mild steel in acidic conditions (Murmu, Saha, Bhaumick, Murmu, Hirani, & Banerjee, 2020).
Antileishmanial Activity
Compounds similar to this compound have been studied for their potential in treating leishmaniasis. Süleymanoğlu et al. (2017) conducted a study on 4-amino-1,2,4-triazole derivatives and found significant antileishmanial activity (Süleymanoğlu, Ünver, Ustabaş, Direkel, & Alpaslan, 2017).
Antimicrobial Agents
Thiophene derivatives have been synthesized and tested as potential antimicrobial agents. Desai, Dodiya, and Shihora (2011) developed a series of thiophene-2-carboxamide Schiff base derivatives and screened them for antibacterial and antifungal activities, showing promising results (Desai, Dodiya, & Shihora, 2011).
Mechanism of Action
Target of Action
Compounds with similar structures, such as 1,2,4-triazole derivatives, have been reported to exhibit cytotoxic activities against various tumor cell lines . They are known to interact with a variety of enzymes and receptors in biological systems .
Mode of Action
It’s worth noting that similar compounds, such as 1,2,4-triazole derivatives, have been shown to induce apoptosis in cancer cells . This is often achieved through the inhibition of tubulin polymerization, leading to cell cycle arrest at the sub-G1 and G2/M phase .
Biochemical Pathways
It’s known that similar compounds can affect the cell cycle and induce apoptosis . This suggests that the compound may interact with pathways related to cell growth and survival.
Result of Action
The result of the compound’s action is likely to be cell death through apoptosis, as suggested by studies on similar compounds . This is typically characterized by changes in cell morphology, such as cell shrinkage and nuclear fragmentation .
Properties
IUPAC Name |
4-methyl-N-[3-methyl-1-(1,2,4-triazol-1-yl)butan-2-yl]thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N4OS/c1-9(2)11(5-17-8-14-7-15-17)16-13(18)12-4-10(3)6-19-12/h4,6-9,11H,5H2,1-3H3,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CFOLEWVFKVRIDY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=C1)C(=O)NC(CN2C=NC=N2)C(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.38 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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